An In-depth Technical Guide to 3-((2-Chlorobenzyl)oxy)azetidine: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 3-((2-Chlorobenzyl)oxy)azetidine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in contemporary drug discovery.[1][2] Its inherent ring strain and conformational rigidity provide a unique three-dimensional geometry that can enhance binding affinity and selectivity for biological targets.[1] Unlike more flexible aliphatic amines, the constrained nature of the azetidine ring allows for precise spatial orientation of substituents, a critical factor in optimizing ligand-receptor interactions.[2] Azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[3] This guide provides a comprehensive technical overview of a specific derivative, 3-((2-Chlorobenzyl)oxy)azetidine, covering its chemical structure, a detailed synthetic protocol, and an exploration of its potential in drug development based on structurally related compounds.
Chemical Structure and Nomenclature
The chemical entity at the core of this guide is 3-((2-Chlorobenzyl)oxy)azetidine. Its structure consists of a central azetidine ring substituted at the 3-position with an oxygen atom, which in turn is connected to a 2-chlorobenzyl group.
IUPAC Name: 3-((2-Chlorobenzyl)oxy)azetidine[4]
Chemical Structure:
Molecular Formula: C₁₀H₁₂ClNO[5]
Molecular Weight: 197.66 g/mol [5]
CAS Number: 1121627-62-0[4]
Physicochemical Properties
A summary of the key physicochemical properties of 3-((2-Chlorobenzyl)oxy)azetidine is presented in the table below. These parameters are crucial for assessing its drug-likeness and potential pharmacokinetic profile.
| Property | Value | Source |
| Boiling Point | 282.9±35.0 °C (Predicted) | [4] |
| Density | 1.21±0.1 g/cm³ (Predicted) | [4] |
| InChI Key | SRDXACGSHRDVFC-UHFFFAOYSA-N | [6] |
Synthesis of 3-((2-Chlorobenzyl)oxy)azetidine: A Step-by-Step Protocol
The synthesis of 3-((2-Chlorobenzyl)oxy)azetidine is most effectively achieved through a two-step process: a Williamson ether synthesis to form the N-Boc protected intermediate, followed by deprotection of the azetidine nitrogen. This approach is rooted in established methodologies for the synthesis of analogous 3-alkoxyazetidines.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 3-((2-Chlorobenzyl)oxy)azetidine.
Part 1: Synthesis of N-Boc-3-((2-chlorobenzyl)oxy)azetidine via Williamson Ether Synthesis
This initial step involves the formation of the ether linkage between the 3-hydroxyazetidine and the 2-chlorobenzyl moiety. The use of a tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen is crucial to prevent its competing nucleophilicity in the reaction.
Experimental Protocol:
-
Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.
-
Causality: N-Boc-3-hydroxyazetidine serves as the alcohol component. DMF is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction. An inert atmosphere is necessary to prevent quenching of the highly reactive sodium hydride by atmospheric moisture. Sodium hydride is a strong base that deprotonates the hydroxyl group of the azetidinol to form a more nucleophilic alkoxide. The reaction is performed at 0 °C to control the initial exothermic reaction of NaH with the solvent and substrate.
-
-
Alkoxide Formation: Stir the resulting suspension at 0 °C for 30 minutes.
-
Causality: This allows for the complete formation of the sodium alkoxide intermediate, which is a more potent nucleophile than the starting alcohol.
-
-
Addition of Alkylating Agent: Slowly add a solution of 2-chlorobenzyl bromide (1.1 eq.) in anhydrous DMF to the reaction mixture at 0 °C.
-
Causality: 2-Chlorobenzyl bromide is the electrophile that will be attacked by the nucleophilic alkoxide. Slow addition helps to control the exothermicity of the reaction.
-
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-Boc-3-((2-chlorobenzyl)oxy)azetidine as a pure compound.
Part 2: Deprotection of N-Boc-3-((2-chlorobenzyl)oxy)azetidine
The final step is the removal of the Boc protecting group to yield the free secondary amine. Acid-catalyzed deprotection is the standard and most effective method.
Experimental Protocol:
-
Reaction Setup: Dissolve N-Boc-3-((2-chlorobenzyl)oxy)azetidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. Common reagents include trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) or a solution of hydrogen chloride in 1,4-dioxane (e.g., 4M HCl).
-
Causality: The Boc group is labile under acidic conditions. The acid protonates the carbonyl oxygen of the carbamate, which facilitates its cleavage to form the stable tert-butyl cation, carbon dioxide, and the desired free amine.
-
-
Reaction Progression: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. If using HCl in dioxane, the hydrochloride salt of the product may precipitate and can be collected by filtration. If using TFA, the residue can be dissolved in a minimal amount of DCM and precipitated by the addition of diethyl ether. Alternatively, the acidic solution can be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and the free base extracted with an organic solvent.
-
Purification: The resulting salt is often of high purity. If necessary, the free base can be purified by column chromatography or crystallization.
Potential Applications in Drug Discovery
While specific biological data for 3-((2-Chlorobenzyl)oxy)azetidine is not extensively published, the broader class of 3-substituted azetidine derivatives has shown significant promise in various therapeutic areas.
Antimicrobial and Antiviral Potential
The azetidine nucleus is a core component of many β-lactam antibiotics.[1] Furthermore, non-lactam azetidines have been explored for their antimicrobial and antiviral properties. A recent study on structurally similar 3-(substituted benzyloxy)oxetane derivatives revealed potent antimycobacterial activity.[7] Notably, the 4-chlorobenzyl ether derivative in that series demonstrated excellent activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 6.68 μM, which was twice as potent as the standard drug isoniazid.[7] This suggests that the 2-chloro substitution in 3-((2-Chlorobenzyl)oxy)azetidine may also confer significant antimicrobial properties, warranting further investigation in this area.
Central Nervous System (CNS) Activity
3-Substituted azetidine derivatives have been investigated as modulators of monoamine transporters, which are key targets in the treatment of depression and other neurological disorders.[8] The rigid azetidine scaffold can effectively mimic the conformation of neurotransmitters, leading to potent inhibition of their reuptake. For instance, novel 3-substituted azetidines have been explored as triple reuptake inhibitors (TRIs) of serotonin, norepinephrine, and dopamine.[8] The lipophilic nature of the 2-chlorobenzyl group in 3-((2-Chlorobenzyl)oxy)azetidine suggests it may have good blood-brain barrier permeability, making it a candidate for CNS-targeted drug discovery.
Conclusion
3-((2-Chlorobenzyl)oxy)azetidine is a synthetically accessible molecule that belongs to a class of compounds with significant therapeutic potential. The robust and scalable synthetic route, based on the Williamson ether synthesis and subsequent deprotection, allows for its efficient preparation. While direct biological data is limited, the potent antimycobacterial activity of structurally related compounds strongly suggests that 3-((2-Chlorobenzyl)oxy)azetidine is a promising candidate for further investigation as an antimicrobial agent. Furthermore, its structural features are consistent with those of other azetidine derivatives that exhibit CNS activity. This technical guide provides a solid foundation for researchers and drug development professionals to synthesize, characterize, and explore the therapeutic applications of this intriguing molecule.
References
-
ResearchGate. (n.d.). Structures of some azetidine‐based drugs. ResearchGate. Retrieved from [Link]
-
Han, Y., Han, M., Shin, D., Song, C., & Hahn, H.-G. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Melloni, P., Della Torre, A., Meroni, M., Ambrosini, A., & Rossi, A. C. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(2), 183–191. [Link]
-
Acros Pharmatech. (n.d.). 3-((2-Chlorobenzyl)oxy)azetidine. Acros Pharmatech. Retrieved from [Link]
- Synthesis of Azetidines. (2011). Progress in Chemistry, 23(1), 165.
-
porphyrin-systems. (n.d.). 3-((2-Chlorobenzyl)oxy)azetidine. porphyrin-systems. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.
- ResearchGate. (2025).
- Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
-
Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]
- MDPI. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
- PubMed. (2020). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed.
-
Kumar, A., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. Molecules, 27(24), 8763. [Link]
Sources
- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. medwinpublisher.org [medwinpublisher.org]
- 4. 3-[(2-Chlorobenzyl)oxy]azetidine | 1121627-62-0 [amp.chemicalbook.com]
- 5. 3-((2-Chlorobenzyl)oxy)azetidine – porphyrin-systems [porphyrin-systems.com]
- 6. 3-[(2-CHLOROBENZYL)OXY]AZETIDINE | 1121627-62-0 [sigmaaldrich.com]
- 7. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
